6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-4-oxo-N-(4-sulfamoylphenyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O4S/c1-7-6-19-11(13(21)15-7)10(17-18-19)12(20)16-8-2-4-9(5-3-8)24(14,22)23/h2-6H,1H3,(H,15,21)(H,16,20)(H2,14,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPXXLVCFKAHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a condensation reaction with suitable diamines.
Functionalization: The final compound is obtained by introducing the sulfonamide and carboxamide groups through nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide and carboxamide groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Research indicates that compounds containing triazole and pyrazine moieties exhibit significant biological activities. The specific compound has been evaluated for:
- Antimicrobial Activity : Studies have shown that similar compounds can act against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Properties : Compounds with a sulfonamide group have demonstrated efficacy against fungal pathogens, making them potential candidates for treating infections caused by fungi such as Candida species .
- Anticancer Potential : Recent studies have indicated that derivatives of triazole and pyrazine show cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess anticancer properties .
Pharmaceutical Development
The unique structure of 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide positions it as a promising candidate for drug development. Its potential applications include:
- Antibacterial Agents : Given its antimicrobial properties, it could be developed into new antibiotics targeting resistant bacterial strains.
- Antifungal Treatments : Its effectiveness against fungal infections could lead to the formulation of new antifungal drugs.
- Cancer Therapy : The anticancer activity observed in related compounds suggests that this compound might be explored as a therapeutic agent in oncology.
Agricultural Applications
Compounds with triazole structures have been noted for their herbicidal and insecticidal properties. This suggests potential applications in agriculture as:
- Pesticides : The compound could be investigated for its ability to control pests or diseases affecting crops.
- Growth Regulators : Its role in plant growth regulation could be explored further.
Case Studies
Several research studies have focused on related compounds with similar structures:
- A study on 1,2,4-triazole derivatives demonstrated significant antibacterial activity against pathogenic bacteria .
- Research involving sulfonamide-based compounds showed promising results in inhibiting fungal growth .
- Investigations into triazole-containing molecules highlighted their anticancer properties across various cancer cell lines .
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cancer cell signaling pathways. This inhibition leads to the disruption of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo[1,5-a]pyrazine Derivatives
(a) N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS 1775496-52-0)
- Structural Differences : The furylmethyl substituent replaces the sulfamoylphenyl group.
- Physicochemical Properties: Property Target Compound CAS 1775496-52-0 Molecular Formula C₁₃H₁₂N₆O₄S C₁₂H₁₁N₅O₃ Molecular Weight ~356.34 g/mol 273.25 g/mol H-Bond Donors 3 2 H-Bond Acceptors 7 5
(b) Other Triazolopyrazines
lists a triazolo[1,5-a]pyrimidine derivative (672949-64-3) with a fluorobenzyl group, highlighting variability in aryl substituents. Such modifications influence electronic properties and bioavailability .
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
(a) Compound 22f (N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide)
- Core Structure : Benzoxazine fused with a piperazine-carboxamide chain.
- Key Differences: The benzoxazine core lacks the triazole ring, reducing nitrogen content. The cyanophenyl group may enhance π-π stacking interactions compared to sulfamoylphenyl .
(b) Synthesized Pyrimidin-4-yl-Benzoxazines ()
These derivatives (e.g., 7a-c) incorporate pyrimidine rings, which increase rigidity and hydrogen-bond acceptor sites. However, the absence of a triazole ring may limit metal-binding capacity .
Imidazopyridine Analogs ()
Imidazo[1,2-a]pyridines share structural similarity with triazolopyrazines but feature a five-membered imidazole ring fused to pyridine. Key differences include:
Piperazine and Oxadiazole Derivatives
- Oxadiazole-Containing Compounds (): These exhibit higher metabolic stability due to the oxadiazole ring’s resistance to oxidation.
- Piperazine-Carboxamide () : The piperazine moiety improves solubility but may reduce membrane permeability compared to the triazolopyrazine core .
Biological Activity
The compound 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes the available research on its biological properties, particularly focusing on its pharmacological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of triazolo-pyrazines , which are known for their diverse biological activities. The presence of the sulfamoyl group enhances its pharmacological profile by potentially improving solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazolo-pyrazines can inhibit various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but is suggested to be promising based on structural analogs .
- Anticancer Potential : The compound's structural features indicate potential as an anticancer agent. Similar compounds have shown selective inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For instance, triazolo-pyrazines have been linked to inhibition of c-Met kinases, which play a role in tumor growth .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazole and pyrazine rings can significantly affect the biological activity of these compounds. For example:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 4 (on pyrazine) | Sulfamoyl group addition | Enhanced solubility and potential antimicrobial activity |
| 5 (on triazole) | Methyl substitution | Increased potency against certain cancer cell lines |
These modifications have been shown to influence binding affinity and selectivity towards biological targets .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related triazolo-pyrazine compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The specific IC50 for this compound was not detailed; however, similar structures have shown significant cytotoxicity .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions with key proteins involved in cancer progression and microbial resistance. The binding energy scores suggest a strong affinity for targets such as the SARS-CoV-2 main protease, indicating potential antiviral applications .
- Pharmacokinetic Properties : Early pharmacokinetic assessments suggest that derivatives possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles which are critical for drug development .
Q & A
Q. What are the critical steps in synthesizing 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide?
Synthesis typically involves cyclization of precursor molecules (e.g., hydrazine hydrate with keto-acid derivatives) to form the triazolo-pyrazine core, followed by sulfamoylphenyl group coupling. Key conditions include refluxing in ethanol or dimethylformamide (DMF) with catalysts like benzyltributylammonium bromide to optimize yield (≥65%) and purity (>95%). Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. For example:
- ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 7.85 (d, 2H, aromatic H), and δ 10.2 (s, 1H, NH) confirm substituent positions.
- IR : A strong absorption band near 1680 cm⁻¹ corresponds to the carbonyl group .
Q. What solvent systems are optimal for purification?
Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel columns effectively removes byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) is recommended for final purity validation (>99%) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Yield optimization requires:
- Temperature control : Maintaining 80–90°C during cyclization minimizes side reactions.
- Catalyst screening : Transition metal catalysts (e.g., CuI) enhance coupling efficiency of the sulfamoylphenyl group.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or kinase inhibition assays often arise from substituent effects. For example:
- Comparative SAR studies : Modifying the methyl group at position 6 or the sulfamoylphenyl moiety alters binding to bacterial dihydrofolate reductase (DHFR).
- Dose-response validation : Replicate assays at concentrations 1–100 μM with controls (e.g., trimethoprim) to confirm IC₅₀ trends .
Q. How can computational methods guide target identification?
Molecular docking (e.g., AutoDock Vina) against kinase libraries predicts CDK2 or EGFR as primary targets. Key steps:
- Protein preparation : Use PDB structures (e.g., 1KE5 for CDK2) with protonation states adjusted via PROPKA.
- Binding affinity analysis : Prioritize compounds with ΔG ≤ −8.0 kcal/mol and hydrogen bonds to hinge regions (e.g., Glu81 in CDK2) .
Q. What analytical techniques quantify degradation products under physiological conditions?
- LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the triazolo ring) in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4).
- Stability thresholds : >90% compound integrity after 24 hours at 37°C indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
